2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CHMA and is known for its potential therapeutic applications. CHMA is a white crystalline compound with a molecular weight of 326.8 g/mol.
Mechanism of Action
The mechanism of action of CHMA is not fully understood. However, it has been suggested that CHMA may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
CHMA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, CHMA has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of CHMA is its relatively low toxicity. It has been found to have a high safety profile in animal studies. However, one of the limitations of CHMA is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for CHMA research. One area of interest is the development of more efficient synthesis methods for CHMA. Another area of interest is the investigation of the potential therapeutic applications of CHMA in the treatment of neurodegenerative diseases and cancer. Furthermore, the development of CHMA derivatives with improved solubility and bioavailability is an area of active research.
Synthesis Methods
The synthesis of CHMA involves the reaction of 2-chloro-N-(pyridin-2-ylmethyl)acetamide with 4-hydroxy-2-methylbenzaldehyde in the presence of a base catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and is carried out under reflux conditions. The resulting product is then purified through recrystallization.
Scientific Research Applications
CHMA has been investigated for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. CHMA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, CHMA has been investigated for its potential use in cancer therapy.
properties
IUPAC Name |
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(19)5-6-14(11)18(15(20)9-16)10-12-4-2-3-7-17-12/h2-8,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYLTGCQRGVAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2=CC=CC=N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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